AM-8553

Description

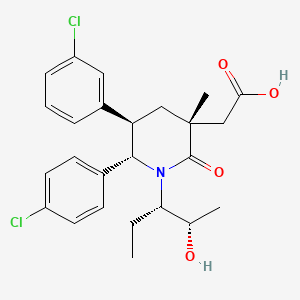

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29Cl2NO4 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S,3S)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |

InChI |

InChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1 |

InChI Key |

YUALYRLIFVPOHL-VPLUBSIMSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CCC(C(C)O)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

AM-8553: A Technical Whitepaper on its Mechanism of Action as a Potent MDM2-p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8553 is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By disrupting the negative regulation of p53 by MDM2, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, cellular effects, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are provided to support further research and development in this area.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[2][3] this compound is designed to fit into the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[4] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream target genes, such as p21, which mediates cell cycle arrest.[5][6]

Signaling Pathway

The mechanism of action of this compound can be visualized as a linear signaling cascade initiated by the inhibition of the MDM2-p53 interaction.

Quantitative Data

The potency of this compound and its successor compound, AMG 232, has been quantified through various biochemical and cellular assays.

| Compound | Assay | Target | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | MDM2 | KD = 0.4 nM | [2][4] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 = 1.1 nM | [4] | |

| EdU Proliferation Assay | SJSA-1 cells | IC50 = 68 nM | [7] | |

| AMG 232 | Surface Plasmon Resonance (SPR) | MDM2 | KD = 0.045 nM | [8] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 = 0.6 nM | [6][7] | |

| EdU Proliferation Assay | SJSA-1 cells | IC50 = 9.1 nM | [8] | |

| BrdU Proliferation Assay | HCT116 cells | IC50 = 10 nM | [7] | |

| p21 Induction Assay | SJSA-1 cells | IC50 = 12.8 nM | [6] | |

| p21 Induction Assay | HCT116 cells | IC50 = 46.8 nM | [6] |

| Compound | Species | Oral Bioavailability (%) | Reference |

| This compound | Rat | 100 | [2] |

| Mouse | 12 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and related compounds.

Surface Plasmon Resonance (SPR) Binding Assay

This assay quantifies the binding affinity of this compound to the MDM2 protein.

-

Instrumentation: Biacore instrument (e.g., Biacore T200).

-

Sensor Chip: CM5 sensor chip.

-

Ligand Immobilization: Recombinant human MDM2 protein is immobilized on the sensor chip surface via standard amine coupling chemistry.

-

Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Analyte: this compound is serially diluted in running buffer.

-

Procedure:

-

The sensor chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

MDM2 protein is injected over the activated surface to achieve the desired immobilization level.

-

The surface is deactivated with 1 M ethanolamine-HCl pH 8.5.

-

A series of this compound concentrations are injected over the immobilized MDM2 surface.

-

The association and dissociation phases are monitored in real-time.

-

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

p21 Induction Assay (Western Blot)

This assay measures the upregulation of the p53 target gene, p21, in response to this compound treatment.

-

Cell Line: HCT-116 (human colon carcinoma, p53 wild-type).

-

Reagents:

-

This compound dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p21 and anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

HCT-116 cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle (DMSO) for 24 hours.

-

Cells are harvested and lysed.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and incubated with primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with the HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: The intensity of the p21 band is normalized to the β-actin loading control.

Cell Proliferation Assay (EdU Incorporation)

This assay assesses the anti-proliferative effect of this compound.

-

Cell Line: SJSA-1 (human osteosarcoma, MDM2-amplified, p53 wild-type).

-

Reagents:

-

This compound dissolved in DMSO.

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.

-

Fluorescent azide for click chemistry reaction.

-

Hoechst 33342 for nuclear staining.

-

-

Procedure:

-

SJSA-1 cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

EdU is added to the cells for the final 2-4 hours of incubation.

-

Cells are fixed, permeabilized, and the EdU incorporated into newly synthesized DNA is detected by a click chemistry reaction with a fluorescent azide.

-

Nuclei are counterstained with Hoechst 33342.

-

-

Data Analysis: The percentage of EdU-positive cells is quantified using a high-content imaging system. The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice.

-

Cell Line: SJSA-1.

-

Procedure:

-

SJSA-1 cells are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally once daily.

-

Tumor volume and body weight are measured regularly.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Experimental Workflows

In Vitro Characterization Workflow

The in vitro characterization of this compound follows a logical progression from target binding to cellular effects.

In Vivo Efficacy Study Workflow

The in vivo efficacy of this compound is evaluated using a xenograft tumor model.

Conclusion

This compound is a well-characterized inhibitor of the MDM2-p53 interaction with potent biochemical and cellular activity. Its mechanism of action, involving the reactivation of the p53 tumor suppressor pathway, has been demonstrated through a variety of in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers in the field of cancer drug discovery and development, offering detailed insights into the preclinical evaluation of this class of targeted therapies. The provided experimental protocols and workflows can serve as a foundation for the continued investigation of MDM2-p53 inhibitors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

AM-8553: A Potent Piperidinone-Based Inhibitor of the MDM2-p53 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AM-8553, a novel and potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. This compound emerged from a structure-based drug design approach, demonstrating high binding affinity to MDM2 and effective reactivation of the p53 tumor suppressor pathway. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and preclinical anti-tumor efficacy of this compound. Detailed experimental methodologies for key assays and illustrative diagrams of the signaling pathway and experimental workflows are provided to support further research and development efforts in the field of oncology.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. These responses include cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged cells. In many human cancers where the TP53 gene is not mutated, the tumor-suppressive function of p53 is often abrogated by its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Overexpression of MDM2 is a common feature in various malignancies, making the inhibition of the MDM2-p53 interaction a compelling therapeutic strategy to restore p53 function and induce tumor cell death.

This compound is a piperidinone-based small molecule designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that are essential for its interaction with MDM2.[1] By competitively binding to the p53-binding pocket on MDM2, this compound effectively disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. This guide summarizes the key preclinical data for this compound, providing a technical resource for researchers in oncology and drug discovery.

Mechanism of Action

This compound functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. The binding of this compound to the hydrophobic pocket of MDM2, normally occupied by p53, prevents MDM2 from targeting p53 for degradation. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to upregulate the expression of its target genes, such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.

Figure 1: Mechanism of Action of this compound in reactivating the p53 pathway.

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data, highlighting its potency and pharmacological properties.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Assay Type | Value | Cell Line | Reference(s) |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 0.4 nM | - | [1] |

| IC50 | Competitive MDM2 Binding Assay | 2.42 µM (racemic precursor) | - | [1] |

| IC50 | HTRF Assay | 1.1 nM | - | [2] |

| Cellular Potency (IC50) | p21 Induction | Not explicitly stated, but p53-dependent activity confirmed | HCT-116 p53wt | [1] |

| Cellular Potency (IC50) | Cell Proliferation | p53-dependent activity confirmed | HCT-116 p53wt vs p53-/- | [1] |

| Cellular Potency (EdU IC50) | EdU Incorporation Assay | 9.1 nM (for the optimized successor, AMG 232) | SJSA-1 | [3] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Parameter | Route of Administration | Value | Reference(s) |

| Rat | Oral Bioavailability (F) | Oral | 100% | [1] |

| Mouse | Oral Bioavailability (F) | Oral | 12% | [1][4] |

| Human | Projected Half-life (t1/2) | - | >12 hours (based on low human hepatocyte intrinsic clearance) | [1][4] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome | Reference(s) |

| SJSA-1 Xenograft (mice) | 200 mg/kg, once daily | Partial tumor regression (R=27%) | [1][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for the key experiments cited in the evaluation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the equilibrium dissociation constant (KD) of this compound for the MDM2 protein.

-

Methodology:

-

Recombinant human MDM2 protein is immobilized on a sensor chip.

-

A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

-

The binding of this compound to MDM2 is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in response units (RU).

-

Association (kon) and dissociation (koff) rates are determined from the sensorgrams.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

Figure 2: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Cell Proliferation and Viability Assays

-

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

-

Methodology (Example using a Tetrazolium-based assay like MTT):

-

Cancer cell lines (e.g., HCT-116 p53wt and p53-/-) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution (e.g., MTT) is added to each well.

-

The plates are incubated to allow for the metabolic conversion of the tetrazolium salt to a colored formazan product by viable cells.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from dose-response curves.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a human cancer cell line known to have wild-type p53 and often MDM2 amplification (e.g., SJSA-1 osteosarcoma cells).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule (e.g., 200 mg/kg, once daily). The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p53 and p21 levels).

-

The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

-

Concluding Remarks

This compound is a potent and selective inhibitor of the MDM2-p53 interaction with demonstrated preclinical activity. Its high binding affinity and ability to reactivate the p53 pathway in cancer cells, leading to tumor growth inhibition, underscore the therapeutic potential of this class of compounds. While this compound itself showed promise, further optimization of its pharmacokinetic properties, particularly in mice, led to the development of successor compounds such as AMG 232, which has advanced into clinical trials.[3][5] The data and methodologies presented in this guide provide a valuable resource for the continued investigation of MDM2-p53 inhibitors as a promising strategy in cancer therapy. Further studies are warranted to explore the full therapeutic potential and to identify predictive biomarkers for patient selection.[4]

References

- 1. Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. altogenlabs.com [altogenlabs.com]

- 5. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-8553: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8553 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein, a critical negative regulator of the p53 tumor suppressor. By disrupting the MDM2-p53 protein-protein interaction, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its evaluation in cancer research.

Core Concepts: Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from ubiquitinating p53 and targeting it for proteasomal degradation. The stabilized p53 is then able to transcriptionally activate its downstream target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA and BAX, which promote apoptosis. This targeted reactivation of the endogenous p53 tumor suppressor pathway makes this compound a promising therapeutic strategy for a range of human cancers harboring wild-type p53.

Signaling Pathway Diagram

Preclinical Profile of AM-8553: A Potent MDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AM-8553, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound was developed as a potential therapeutic agent for cancers retaining wild-type p53. This document summarizes its biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy, based on publicly available scientific literature.

Core Mechanism of Action

This compound functions by disrupting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor. In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which binds to p53, promoting its degradation. By competitively binding to the p53-binding pocket of MDM2, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest, apoptosis, and inhibition of tumor growth in p53 wild-type cancer cells.[1][2][3] The development of this compound was a significant step in the creation of piperidinone-based MDM2 inhibitors, and it served as a precursor to the clinical candidate AMG 232.[4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for AM-8553 in a Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[1] By blocking this interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest, apoptosis, and subsequent inhibition of tumor growth.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in xenograft models, particularly in tumors with MDM2 amplification, such as the SJSA-1 osteosarcoma model.[1][4]

These application notes provide a detailed protocol for the use of this compound in a subcutaneous xenograft mouse model, drawing upon established methodologies for similar MDM2 inhibitors and xenograft studies.

Mechanism of Action: The p53-MDM2 Pathway

This compound functions by disrupting the negative feedback loop between p53 and MDM2. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated ubiquitination and proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes that can induce cell cycle arrest or apoptosis. One of these target genes is MDM2, creating a negative feedback loop. In many tumors with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis. This compound binds to the p53-binding pocket of MDM2, preventing the interaction with p53 and thereby restoring its tumor suppressor function.

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

SJSA-1 human osteosarcoma cell line (ATCC)

-

Athymic Nude or NOD/SCID mice (female, 6-8 weeks old)

-

Matrigel (Corning)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

0.5% Methyl cellulose

-

Sterile water for injection

-

Gavage needles (20-22 gauge)

-

Calipers

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

RNA extraction and qPCR reagents (for pharmacodynamic analysis)

Cell Culture

-

Culture SJSA-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Preparation of this compound Formulation for Oral Gavage

A common vehicle for oral administration of small molecules in mice can be prepared as follows. It is recommended to perform a small-scale solubility test first.

-

Dissolve this compound in a minimal amount of DMSO.

-

Add PEG300 and vortex to mix.

-

Add Tween 80 and vortex to mix.

-

Finally, add saline or sterile water to the desired final volume. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Alternatively, a suspension in 0.5% methyl cellulose can be prepared.

Xenograft Tumor Implantation

-

Harvest SJSA-1 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[1]

-

Monitor the mice for tumor formation.

Tumor Monitoring and Treatment

-

Once tumors become palpable, measure tumor dimensions 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When the average tumor volume reaches approximately 200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).[1]

-

Administer this compound orally via gavage once daily at the desired dose (e.g., 100-200 mg/kg). The control group should receive the vehicle only.

-

Record the body weight of each mouse 2-3 times per week as a measure of toxicity.

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm^3) or for a specified duration.

Pharmacodynamic Analysis

To confirm the on-target activity of this compound, pharmacodynamic studies can be performed.

-

At the end of the study, or at specified time points after the final dose, euthanize a subset of mice from each group.

-

Excise the tumors and snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution.

-

Extract total RNA from the tumor tissue.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of p53 target genes, such as p21 and MDM2. A significant increase in the expression of these genes in the this compound treated group compared to the control group would indicate target engagement.

Data Presentation

The efficacy of this compound can be presented by comparing the tumor growth inhibition between the treated and control groups. The following tables provide a template for summarizing the quantitative data, with example data adapted from studies on the closely related MDM2 inhibitor, AMG 232, in an SJSA-1 xenograft model.[5]

Table 1: Tumor Growth Inhibition of this compound in SJSA-1 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1850 ± 210 | - |

| This compound | 50 | 980 ± 150 | 47 |

| This compound | 100 | 450 ± 90 | 76 |

| This compound | 200 | 150 ± 50 (regression) | >100 |

Table 2: Pharmacodynamic Effect of this compound on p21 mRNA Induction in SJSA-1 Tumors

| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Fold Induction of p21 mRNA (vs. Control) ± SEM |

| Vehicle Control | - | 4 | 1.0 ± 0.2 |

| This compound | 100 | 4 | 15.5 ± 2.1 |

| This compound | 200 | 4 | 28.9 ± 3.5 |

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in a xenograft model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this MDM2 inhibitor. The provided diagrams and data tables offer a clear framework for understanding the mechanism of action and presenting experimental results. As with any in vivo study, all animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]

Application Notes and Protocols for AM-8553 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of AM-8553, a potent MDM2 inhibitor, in murine models for preclinical cancer research. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in assessing the in vivo efficacy and pharmacodynamics of this compound.

Overview of this compound

This compound is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, this compound blocks the degradation of the tumor suppressor protein p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity in mouse xenograft models.[2][4]

Quantitative Data Summary

The following table summarizes the reported dosage and pharmacokinetic parameters of this compound and similar piperidinone-based MDM2 inhibitors in mice.

| Parameter | Value | Mouse Strain/Model | Administration Route | Source |

| Effective Dose | 200 mg/kg (once daily) | Athymic nude mice with SJSA-1 xenografts | Oral | [2][4] |

| Tumor Growth Inhibition | Partial tumor regression (27%) at 200 mg/kg | Athymic nude mice with SJSA-1 xenografts | Oral | [2][4] |

| Oral Bioavailability | 12% | Mice | Oral | [2][4] |

| Dose-dependent Efficacy of a similar Piperidinone Inhibitor | 50, 100, 200 mg/kg (once daily) | Athymic nude mice with SJSA-1 xenografts | Oral Gavage | |

| Binding Affinity (KD) | 0.4 nM | N/A (Surface Plasmon Resonance) | N/A | [2] |

Experimental Protocols

Formulation and Oral Administration of this compound

This protocol describes the preparation and oral gavage of this compound for in vivo studies in mice.

Materials:

-

This compound powder

-

2-Hydroxypropyl-β-cyclodextrin (HPBCD)

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

pH meter

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation: Prepare a 20% (w/v) solution of HPBCD in sterile water. For example, to prepare 10 mL of vehicle, dissolve 2 g of HPBCD in 10 mL of sterile water. Warm the solution slightly and vortex until the HPBCD is completely dissolved. Allow the solution to cool to room temperature.

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 200 mg/kg) and the number and average weight of the mice. Assume a dosing volume of 10 mL/kg.

-

For a 20 kg mouse at 200 mg/kg, the required dose is 4 mg.

-

Weigh the calculated amount of this compound powder and add it to the appropriate volume of the 20% HPBCD vehicle.

-

Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity. If necessary, sonicate the suspension for short intervals to aid dissolution, avoiding overheating.

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Measure the appropriate volume of the this compound formulation into a 1 mL syringe fitted with a ball-tipped oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

Monitor the mouse for any signs of distress after administration.

-

SJSA-1 Osteosarcoma Xenograft Model

This protocol details the establishment of a subcutaneous SJSA-1 xenograft model in immunodeficient mice, a model known to be sensitive to MDM2 inhibitors due to MDM2 gene amplification.[2][4]

Materials:

-

SJSA-1 human osteosarcoma cell line

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice or NOD/SCID mice (6-8 weeks old)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture SJSA-1 cells in a humidified incubator at 37°C and 5% CO2. Passage the cells before they reach confluence.

-

Cell Preparation for Injection:

-

Harvest the cells by trypsinization and wash them with sterile PBS.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 x 10^6 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

-

-

Treatment: Begin treatment with this compound or vehicle control as described in Protocol 3.1. Monitor tumor growth and body weight throughout the study.

Analysis of p53 Pathway Activation in Xenograft Tumors

This protocol outlines the procedures for assessing the pharmacodynamic effects of this compound by measuring the expression of p53 target genes (e.g., p21, MDM2, PUMA) in tumor tissue via qPCR and Western blotting.

Materials:

-

Tumor tissue harvested from treated and control mice

-

RNA lysis buffer (e.g., TRIzol®)

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and specific primers for target genes (mouse or human specific as appropriate for the xenograft model)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-PUMA, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Tissue Homogenization:

-

Excise tumors at a specified time point after the final dose of this compound (e.g., 4-8 hours).

-

Immediately snap-freeze a portion of the tumor in liquid nitrogen for RNA and protein extraction.

-

Homogenize the frozen tissue in the appropriate lysis buffer using a mechanical homogenizer.

-

-

RNA Extraction and qPCR:

-

Extract total RNA from the tumor homogenate using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for p53 target genes. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

-

Protein Extraction and Western Blotting:

-

Extract total protein from the tumor homogenate using protein lysis buffer.

-

Determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize protein levels to a loading control (e.g., GAPDH or β-actin).

-

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sinobiological.com [sinobiological.com]

Application Notes and Protocols for In Vivo Studies of AM-8553

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo study design and methodology for the novel MDM2 inhibitor, AM-8553. The protocols outlined below are based on preclinical data and are intended to guide researchers in the further investigation of this compound.

Introduction

This compound is a potent and selective piperidinone inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound is designed to reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. In vivo studies are critical to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. The primary efficacy model utilized has been the SJSA-1 osteosarcoma xenograft in mice, a model known for its MDM2 gene amplification.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Oral Bioavailability (%) |

| Rat | Oral | 100 |

| Mouse | Oral | 12 |

Data sourced from multiple preclinical studies.[3][4]

Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model

| Dose (mg/kg, once daily) | Tumor Growth Inhibition | Tumor Regression (R) |

| 200 | Dose-dependent | 27% (partial) |

Results from a study in a SJSA-1 osteosarcoma mouse xenograft model.[3][4]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, leading to the reactivation of the p53 tumor suppressor pathway.

Caption: this compound inhibits MDM2, leading to p53 activation.

Experimental Protocols

In Vivo Efficacy Study: SJSA-1 Osteosarcoma Xenograft Model

This protocol details the methodology for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

SJSA-1 human osteosarcoma cells

-

Female athymic nude mice (6-8 weeks old)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Matrigel

-

Calipers

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Culture: Culture SJSA-1 cells in appropriate media until they reach the desired confluence for inoculation.

-

Tumor Inoculation:

-

Harvest and resuspend SJSA-1 cells in a 1:1 mixture of media and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare this compound in the vehicle solution at the desired concentrations.

-

Administer this compound or vehicle orally once daily to the respective groups. A suggested dose is 200 mg/kg.[3]

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Calculate tumor growth inhibition and regression.

-

Caption: Workflow for the in vivo efficacy study of this compound.

General In Vivo Toxicology Study

This protocol provides a general framework for an initial, non-GLP toxicology study of this compound in rodents, based on standard preclinical guidelines. It is recommended to conduct such studies in at least one rodent and one non-rodent species for comprehensive safety assessment.

Materials:

-

Sprague-Dawley rats (or other appropriate rodent species), both male and female

-

This compound

-

Vehicle solution

-

Appropriate caging and environmental controls

-

Equipment for clinical observations, blood collection, and necropsy

Procedure:

-

Dose Range Finding: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).

-

Study Design:

-

Use a sufficient number of animals per sex per group to ensure statistical power (e.g., 5-10).

-

Include a control group (vehicle only) and at least three dose levels of this compound (e.g., low, mid, high).

-

The high dose should be at or near the MTD.

-

-

Drug Administration:

-

Administer this compound or vehicle orally once daily for a specified duration (e.g., 7, 14, or 28 days).

-

-

In-life Observations:

-

Conduct daily clinical observations for signs of toxicity (e.g., changes in behavior, appearance, etc.).

-

Record body weights and food consumption regularly.

-

Perform detailed clinical examinations at least once a week.

-

-

Clinical Pathology:

-

Collect blood samples at termination (and potentially at interim time points) for hematology and clinical chemistry analysis.

-

-

Terminal Procedures:

-

At the end of the treatment period, euthanize all animals.

-

Conduct a full necropsy, including examination of external surfaces, orifices, and all internal organs.

-

Record organ weights of key tissues.

-

Collect and preserve a comprehensive set of tissues for histopathological examination.

-

-

Data Analysis:

-

Analyze all data for dose-related and statistically significant changes.

-

Determine the No Observed Adverse Effect Level (NOAEL).

-

Caption: General workflow for an in vivo toxicology study.

Further Considerations

-

While this compound has shown on-target activity, its p53-dependent in vivo antitumor effect requires further confirmation.[3] Studies in p53-mutated or null tumor models would be valuable to establish this.[3][4]

-

This compound has modest oral bioavailability in mice (12%).[3][4] Formulation optimization could potentially enhance its efficacy.

-

The development of AMG 232, a successor to this compound with improved properties, suggests that further optimization of this chemical scaffold is possible.[2]

-

Comprehensive toxicology studies, including chronic and reproductive toxicology, would be necessary for further clinical development.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of AM-8553 Binding to MDM2

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8553 is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, this compound can reactivate the p53 tumor suppressor pathway, making it a compelling candidate for cancer therapy. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time quantitative analysis of molecular interactions.[3] It is an indispensable tool in drug discovery for characterizing the binding kinetics and affinity of small molecules to their protein targets. This document provides detailed application notes and protocols for the analysis of this compound binding to human MDM2 using SPR.

Principle of the Assay

SPR measures changes in the refractive index at the surface of a sensor chip. In this application, recombinant human MDM2 protein is immobilized on the sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized MDM2 causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index that is detected in real-time and measured in resonance units (RU). By analyzing the binding response at various concentrations of this compound, the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_) can be determined.

Signaling Pathway of MDM2-p53 Interaction and Inhibition by this compound

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain and targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by competitively binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction and restoring p53 activity.

Quantitative Data Summary

The binding affinity of this compound and its successor compound, AMG 232, for MDM2 has been previously determined by SPR.[1][4] The key kinetic parameters are summarized in the table below for easy comparison.

| Compound | Target Protein | K_D_ (nM) | Reference |

| This compound | Human MDM2 | 0.4 | [4] |

| AMG 232 | Human MDM2 | 0.045 | [1][2] |

Experimental Protocols

Materials and Reagents

-

SPR Instrument: A Biacore series instrument (e.g., Biacore T200, S200, or 8K) is recommended for high-quality kinetic data.

-

Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).

-

Immobilization Reagents:

-

Amine Coupling Kit (EDC, NHS, and ethanolamine).

-

10 mM Sodium acetate, pH 5.0.

-

-

Proteins:

-

Recombinant Human MDM2 (full-length, >95% purity).[5]

-

-

Small Molecule:

-

This compound, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

-

Buffers:

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). It is recommended to supplement the running buffer with 1-5% DMSO to match the final DMSO concentration in the analyte samples.

-

Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.

-

Experimental Workflow

The overall workflow for the SPR analysis of this compound binding to MDM2 is depicted below.

Step-by-Step Protocol

1. Preparation of the MDM2-Immobilized Sensor Surface

-

Equilibrate the CM5 sensor chip with running buffer (HBS-EP+ with matched DMSO concentration) at a flow rate of 10 µL/min.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Prepare a solution of recombinant human MDM2 at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0.

-

Inject the MDM2 solution over the activated surface to achieve an immobilization level of approximately 2000-4000 RU. The final immobilization level should be optimized to minimize mass transport effects.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.

-

Create a reference surface on a separate flow cell by performing the activation and deactivation steps without injecting the MDM2 protein. This will be used for online background subtraction.

2. Kinetic Analysis of this compound Binding

-

Prepare a serial dilution of this compound in the running buffer (containing the same percentage of DMSO as the stock dilution). A recommended concentration range for a high-affinity interaction like this compound would be from 0.1 nM to 50 nM. Include a buffer-only injection (zero concentration) for double referencing.

-

Perform a single-cycle kinetics (SCK) or multi-cycle kinetics (MCK) experiment. For high-affinity compounds, SCK is often preferred to minimize surface degradation from repeated regeneration steps.

-

For MCK: Inject each concentration of this compound for a defined association time (e.g., 120-180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds). Regenerate the surface between each concentration cycle using a short pulse of 10 mM Glycine-HCl, pH 1.5.

-

For SCK: Sequentially inject increasing concentrations of this compound with short dissociation phases in between, followed by a final long dissociation phase after the highest concentration injection.

-

-

Set the flow rate to 30-50 µL/min to minimize mass transport limitations. The experiment should be performed at a constant temperature, typically 25°C.

3. Data Analysis

-

Process the raw sensorgram data by subtracting the reference surface data and the buffer-only injection data (double referencing).

-

Fit the processed data to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is typically used.

-

The fitting will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

Troubleshooting and Considerations

-

Low Signal Response: For small molecules, the signal response can be low. Ensure a sufficient amount of active MDM2 is immobilized on the sensor surface. However, excessively high immobilization levels can lead to mass transport artifacts.

-

DMSO Mismatch: Ensure the DMSO concentration in the running buffer precisely matches that in the analyte samples to avoid bulk refractive index effects that can interfere with the binding signal.

-

Protein Stability: MDM2 stability on the chip is crucial. Perform stability tests to ensure minimal loss of binding activity over the course of the experiment. If the protein is unstable, consider alternative immobilization strategies.

-

Mass Transport Limitation: For high-affinity and fast-binding interactions, mass transport can limit the observed association rate. This can be identified by a concentration-dependent k_a_. To mitigate this, use a lower immobilization density of MDM2 and a higher flow rate.

-

Regeneration: The regeneration solution should effectively remove the bound analyte without denaturing the immobilized protein. Test different regeneration conditions to find the optimal one.

Conclusion

Surface Plasmon Resonance is a robust and sensitive technique for the detailed characterization of the binding of small-molecule inhibitors like this compound to their protein targets. The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the kinetic parameters of the this compound-MDM2 interaction, which is critical for understanding its mechanism of action and for the development of novel anticancer therapeutics.

References

- 1. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Measuring p21 Induction Following AM-8553 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] In cancer cells with wild-type p53, the murine double minute 2 (MDM2) protein acts as a negative regulator of the p53 tumor suppressor by targeting it for degradation. By blocking the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes. One of the most critical of these target genes is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. The induction of p21 is a key downstream event that mediates the anti-proliferative effects of this compound by causing cell cycle arrest, primarily at the G1 phase.[1][6] Therefore, the accurate measurement of p21 induction is a critical step in characterizing the cellular activity of this compound and related compounds.

These application notes provide detailed protocols for quantifying the induction of p21 at both the mRNA and protein levels in cancer cell lines treated with this compound. The methodologies described include quantitative real-time PCR (qPCR) for measuring p21 mRNA levels and Western blotting and immunofluorescence for assessing p21 protein expression.

Signaling Pathway

The mechanism of action of this compound involves the disruption of the MDM2-p53 interaction, leading to the activation of the p53 signaling pathway and subsequent induction of p21. This pathway is a critical regulator of the cell cycle.

Caption: this compound signaling pathway leading to p21 induction and cell cycle arrest.

Experimental Protocols

The following are detailed protocols for the quantification of p21 induction in response to this compound treatment. It is recommended to use a p53 wild-type cancer cell line that is sensitive to MDM2 inhibitors, such as SJSA-1 (osteosarcoma) or HCT116 (colon carcinoma), for these experiments.[1][3]

Cell Treatment with this compound

This initial protocol outlines the general procedure for treating cultured cancer cells with this compound prior to p21 analysis.

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1, HCT116)

-

Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates (6-well or 12-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Seed the cells in culture plates at a density that will result in 60-70% confluency at the time of treatment.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period. For time-course experiments, typical time points for p21 induction are 4, 8, 12, and 24 hours.[1]

-

After the incubation period, proceed with either RNA or protein extraction as described in the following protocols.

Protocol 1: Quantification of p21 mRNA by Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure the relative abundance of p21 mRNA transcripts.

Experimental Workflow:

Caption: Workflow for quantifying p21 mRNA levels by qPCR.

Materials:

-

This compound treated cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

qPCR primers for human p21 (CDKN1A) and a housekeeping gene (e.g., GAPDH or ACTB)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Lyse the this compound treated cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

-

Follow the manufacturer's protocol to extract total RNA.

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (1-10 ng), and nuclease-free water.

-

Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension). An example of cycling conditions is:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for p21 and the housekeeping gene in both the this compound treated and vehicle control samples.

-

Calculate the relative expression of p21 mRNA using the ΔΔCt method.

-

Quantitative Data Summary:

| Treatment Group | p21 Ct (mean ± SD) | Housekeeping Gene Ct (mean ± SD) | ΔCt (p21 - HKG) | ΔΔCt (ΔCt_treated - ΔCt_control) | Fold Change (2^-ΔΔCt) |

| Vehicle Control | 0 | 1 | |||

| This compound (Low Conc.) | |||||

| This compound (High Conc.) |

Protocol 2: Detection of p21 Protein by Western Blotting

This protocol is for the semi-quantitative analysis of p21 protein levels.

Experimental Workflow:

Caption: Workflow for detecting p21 protein by Western blotting.

Materials:

-

This compound treated cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (12% or 15%)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against p21 (e.g., mouse monoclonal)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p21 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantitative Data Summary (Densitometry):

| Treatment Group | p21 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized p21 Intensity |

| Vehicle Control | 1.0 | ||

| This compound (Low Conc.) | |||

| This compound (High Conc.) |

Protocol 3: Visualization of p21 Protein by Immunofluorescence

This protocol allows for the visualization of p21 protein expression and its subcellular localization.

Experimental Workflow:

Caption: Workflow for p21 immunofluorescence staining.

Materials:

-

Cells grown on glass coverslips and treated with this compound

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody against p21

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate with the primary anti-p21 antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Qualitative Data Summary:

| Treatment Group | p21 Staining Intensity | Subcellular Localization |

| Vehicle Control | Low/Basal | Predominantly nuclear |

| This compound Treated | Increased | Strong nuclear accumulation |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to reliably measure the induction of p21 in response to treatment with the MDM2 inhibitor this compound. The quantification of p21 at both the mRNA and protein levels is a robust biomarker for assessing the on-target activity of this compound and is essential for its preclinical and clinical development. The provided workflows and data presentation tables will aid in the systematic analysis and interpretation of experimental results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. p21 fluorescence imaging [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of AM-8553

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the MDM2 inhibitor, AM-8553.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: Published preclinical data indicates a significant species-dependent variation in the oral bioavailability of this compound. It is reported to have 100% oral bioavailability in rats, but only 12% in mice.[1][2] This suggests that first-pass metabolism may be a significant barrier in mice.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[3][4][5] By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to the reactivation of the p53 pathway and subsequent apoptosis in cancer cells with wild-type p53.

Q3: Why is improving the oral bioavailability of this compound important?

A3: Low oral bioavailability can lead to high inter-individual variability in drug exposure, potentially reducing therapeutic efficacy and increasing the risk of adverse effects. For a drug intended for chronic oral administration in cancer therapy, achieving consistent and adequate systemic concentrations is crucial for optimal clinical outcomes.

Q4: What are the likely reasons for the low oral bioavailability of this compound in mice?

A4: While specific data on the physicochemical properties of this compound are limited in the public domain, the low oral bioavailability in mice is likely attributable to one or a combination of the following factors:

-

Poor aqueous solubility: Many small molecule inhibitors exhibit low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.

-

High first-pass metabolism: The significant difference in bioavailability between rats and mice strongly suggests that this compound may undergo extensive metabolism in the liver and/or the intestinal wall in mice before it can reach systemic circulation.

-

Poor membrane permeability: The drug may have difficulty crossing the intestinal epithelial barrier.

-

Efflux by transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure in Preclinical Mouse Models

Possible Cause: Poor aqueous solubility leading to incomplete dissolution.

Troubleshooting Steps:

-

Characterize Physicochemical Properties:

-

Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

-

Assess its lipophilicity (LogP/LogD).

-

Evaluate its solid-state properties (e.g., crystallinity, polymorphism).

-

-

Formulation Strategies to Enhance Solubility and Dissolution:

-

Particle Size Reduction:

-

Micronization/Nanonization: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.

-

-

Amorphous Solid Dispersions (ASDs):

-

Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.

-

-

Lipid-Based Formulations:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.

-

-

Complexation:

-

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.

-

-

| Formulation Strategy | Key Advantages | Key Considerations |

| Micronization/Nanonization | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. Potential for particle aggregation. |

| Amorphous Solid Dispersions | Significant increase in solubility and dissolution. Can be tailored for controlled release. | Physical stability of the amorphous form needs to be ensured. |

| SEDDS | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism. | Requires careful selection of excipients to avoid gastrointestinal irritation. |

| Cyclodextrin Complexation | Increases solubility and can improve stability. | Limited drug loading capacity. Potential for nephrotoxicity with some cyclodextrins. |

Issue 2: High First-Pass Metabolism Suspected

Possible Cause: Extensive metabolism by cytochrome P450 (CYP) enzymes in the liver and/or intestine.

Troubleshooting Steps:

-

In Vitro Metabolism Studies:

-

Incubate this compound with liver microsomes (from mice and other species, including human) to identify the major metabolizing enzymes.

-

Use specific CYP inhibitors to pinpoint the responsible isoforms.

-

-

Formulation Strategies to Mitigate First-Pass Metabolism:

-

Lipid-Based Formulations (e.g., SEDDS): These formulations can promote lymphatic transport of highly lipophilic drugs, which allows a portion of the absorbed drug to bypass the portal circulation and the liver, thereby reducing first-pass metabolism.

-

Co-administration with CYP Inhibitors: While not a formulation strategy per se, co-administering this compound with a known inhibitor of the identified metabolizing CYP enzyme can increase its bioavailability. However, this approach has a higher risk of drug-drug interactions. A well-known example is the use of piperine to enhance the bioavailability of other drugs.

-

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

-

Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).

-

Procedure:

-

Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

-

Ensure complete dissolution to form a clear solution.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.

-

Collect the dried solid dispersion and characterize it for its amorphous nature (using techniques like XRD and DSC) and dissolution performance.

-

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

-

Materials: this compound, an oil phase (e.g., Labrafil M 1944 CS), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant/co-solvent (e.g., Transcutol HP).

-

Procedure:

-

Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

-

Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

-

Select a formulation from the self-emulsifying region and dissolve this compound in the mixture with gentle heating and stirring until a clear, homogenous solution is obtained.

-

Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.

-

Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

-

Visualizations

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

Caption: Workflow for improving the oral bioavailability of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]

- 5. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting AM-8553-Resistant Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell lines resistant to the MDM2 inhibitor, AM-8553.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation and thus suppressing its tumor-suppressive functions. This compound competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Q2: How can I confirm the on-target activity of this compound in my sensitive cell line?

To confirm that this compound is acting through the intended MDM2-p53 pathway, you should observe the following downstream effects of p53 activation:

-

Increased p53 protein levels: Western blot analysis should show an accumulation of p53 protein upon treatment with this compound.

-

Upregulation of p53 target genes: Quantitative RT-PCR (qRT-PCR) and Western blot analysis should demonstrate increased expression of p53 target genes such as CDKN1A (encoding p21) and MDM2 itself (due to a negative feedback loop).

-

Cell cycle arrest or apoptosis: Flow cytometry analysis can be used to detect an increase in the G1 or G2/M population (cell cycle arrest) or an increase in the sub-G1 population and Annexin V staining (apoptosis).

Q3: My cells are showing resistance to this compound. What are the potential mechanisms?

Resistance to MDM2 inhibitors like this compound can arise through several mechanisms, broadly categorized as either target-related or non-target-related.

-

Target-Related Mechanisms:

-

Mutations in the TP53 gene: This is the most common mechanism of acquired resistance. Mutations in the DNA-binding domain of p53 can render it non-functional, thus making the cells insensitive to p53 activation by this compound.

-

Alterations in the p53 pathway: Mutations or altered expression of other proteins in the p53 signaling pathway can also lead to resistance.

-

-

Non-Target-Related Mechanisms:

-

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

-

Decreased drug uptake: Alterations in cellular uptake mechanisms can limit the amount of this compound entering the cell.

-

Activation of alternative survival pathways: Cells may upregulate other pro-survival signaling pathways to bypass the effects of p53 activation.

-

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments with this compound-resistant cell lines.

Problem 1: Decreased or no response to this compound treatment in a previously sensitive cell line.

-

Question: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or complete resistance. How can I troubleshoot this?

-

Answer: This is a common issue that can arise from the selection of a resistant population over time. Here is a step-by-step troubleshooting workflow:

-

Confirm the Identity and Purity of Your Cell Line:

-

Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no cross-contamination.

-